
N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide
Description
This compound features a pyrrolidine ring substituted with a thiazolidinedione (TZD) moiety, connected via a 3-oxopropyl chain to a 3-fluorobenzenesulfonamide group. Key structural attributes include:
- Thiazolidinedione (TZD): A five-membered heterocycle with two ketone groups, known for modulating peroxisome proliferator-activated receptor gamma (PPARγ) activity .
- Pyrrolidine: A saturated five-membered amine ring that enhances solubility and conformational flexibility.
- 3-Fluorobenzenesulfonamide: A sulfonamide group with a meta-fluorine substituent, which may improve binding affinity and metabolic stability.
Propriétés
IUPAC Name |
N-[3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]-3-fluorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S2/c17-11-2-1-3-13(8-11)27(24,25)18-6-4-14(21)19-7-5-12(9-19)20-15(22)10-26-16(20)23/h1-3,8,12,18H,4-7,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEWSASETYIFDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide is key enzymes of glucose metabolism and glucose utilization in the liver. This compound also shows strong binding to the peroxisome proliferator-activated receptor-γ (PPAR-γ), similar to that of rosiglitazone.
Mode of Action
This compound: interacts with its targets by inhibiting key enzymes of glucose metabolism. It also increases glucose uptake in liver cells, similar to the action of rosiglitazone on PPAR-γ.
Biochemical Pathways
The compound affects the biochemical pathways related to glucose metabolism and glucose utilization. It exhibits inhibition activity in the α-amylase and α-glucosidase pathways, suggesting that it may delay glucose absorption in the gut.
Result of Action
The molecular and cellular effects of This compound ’s action include increased glucose uptake in liver cells and inhibition of key enzymes of glucose metabolism. These effects suggest potential anti-diabetic properties.
Activité Biologique
N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the areas of antimicrobial, anti-inflammatory, and antidiabetic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
Chemical Profile
- Molecular Formula : C₁₇H₁₇N₃O₃S
- Molecular Weight : 343.4 g/mol
- CAS Number : 1788680-98-7
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolidinones, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, a study on 3-hydroxy-N-(substituted phenyl)-4-oxothiazolidin derivatives demonstrated effective antimicrobial activity against various pathogens, suggesting a similar potential for our compound .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound | Pathogen Tested | Activity (Zone of Inhibition) |
---|---|---|
S20 | E. coli | 20 mm |
S16 | S. aureus | 22 mm |
S18 | P. aeruginosa | 19 mm |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidinone derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines. Research indicates that the presence of the thiazolidinone moiety enhances the anti-inflammatory response through modulation of pathways involving nuclear factor kappa B (NF-kB) and peroxisome proliferator-activated receptors (PPARs) .
Table 2: Inhibition of Pro-inflammatory Cytokines
Compound | Cytokine Targeted | % Inhibition |
---|---|---|
S20 | TNF-alpha | 85% |
S16 | IL-6 | 78% |
Antidiabetic Potential
Thiazolidinone derivatives are known for their role as PPARγ agonists, which are crucial in the management of diabetes. The compound may exhibit similar mechanisms by enhancing insulin sensitivity and glucose uptake in adipocytes and muscle cells .
Table 3: Antidiabetic Activity Comparison
Compound | Mechanism of Action | Effectiveness (IC50) |
---|---|---|
TZD1 | PPARγ Activation | 200 nM |
TZD2 | Glucose Uptake Enhancement | 150 nM |
Target | Insulin Sensitivity Improvement | TBD |
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various thiazolidinone derivatives demonstrated that compounds with a similar structure to this compound exhibited promising results in reducing blood glucose levels in diabetic models through PPARγ activation .
- Molecular Docking Studies : Molecular docking studies have shown strong binding affinities between thiazolidinone derivatives and target proteins involved in inflammation and glucose metabolism, suggesting potential therapeutic applications in metabolic disorders .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of thiazolidinones, including those similar to N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi. For instance, studies have highlighted the effectiveness of thiazolidinone derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound is also being investigated for its anticancer potential. Thiazolidinone derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Notably, certain studies have reported that these compounds can effectively target cancer stem cells, which are often resistant to conventional therapies .
3. Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. Research suggests that thiazolidinone derivatives can suppress the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This makes them potential candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
- Antimicrobial Efficacy : A study conducted on a series of thiazolidinone compounds showed promising results against multidrug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
- Cancer Treatment : In vitro studies revealed that certain thiazolidinone derivatives could reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Thiazolidinone Core
The 2,4-dioxothiazolidin-3-yl moiety is electrophilic, enabling reactions at C2 and C4 positions:
Key findings:
-
Knoevenagel condensation with aromatic aldehydes (e.g., 3,4-dibenzyloxybenzaldehyde) yields 5-benzylidene derivatives, enhancing antifungal activity .
-
Thiolation at C2 increases electrophilicity, altering biological target interactions .
Reactivity of the Sulfonamide Group
The 3-fluorobenzenesulfonamide segment participates in:
Key findings:
-
Acylation improves metabolic stability by blocking deamination pathways .
-
The electron-withdrawing fluorine group facilitates electrophilic substitutions at the benzene ring .
Pyrrolidinyl Ketone Modifications
The pyrrolidin-1-yl-3-oxopropyl chain undergoes:
Reaction Type | Conditions | Outcome | Source |
---|---|---|---|
Reductive Amination | NaBH₃CN, methanol | Converts ketone to secondary amine | |
Hydrolysis | HCl/AcOH reflux or TFA at 25°C | Cleaves amide bonds to free amines |
Key findings:
-
Hydrolysis under mild acidic conditions (TFA) preserves thiazolidinone integrity while cleaving the pyrrolidinyl ketone linkage .
-
Reductive amination introduces alkyl groups for pharmacokinetic optimization.
Stability Under Experimental Conditions
Critical stability data:
Synthetic Optimization Strategies
Comparative reaction yields:
Derivative Target | Method | Yield Improvement | Source |
---|---|---|---|
5-Benzylidene analogs | Knoevenagel with piperidine vs. CH₃COONa | 14% → 58% | |
Ethyl ester hydrolysis | TFA (25°C) vs. HCl/AcOH reflux | 5% → 58% |
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
Key Observations
Sulfonamide Derivatives
- The target compound and Example 53 () share a benzenesulfonamide group. Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase) due to their ability to mimic carboxylate or phosphate groups .
- The 3-fluoro substituent in both compounds may enhance binding via hydrophobic interactions or electronic effects. Meta-substitution avoids steric hindrance compared to ortho/para positions.
Thiazolidinedione (TZD) vs. Oxazolidinone
- The TZD in the target compound is a PPARγ agonist motif, whereas oxazolidinones () are antimicrobial agents targeting bacterial ribosomes.
Pyrrolidine vs. Pyrazolopyrimidine
- The pyrrolidine in the target compound offers conformational flexibility, while the pyrazolopyrimidine in Example 53 () is a rigid, planar structure. The latter is more likely to intercalate into DNA or inhibit kinases .
Fluorine Substituents
- Fluorine in the target compound and Example 53 improves metabolic stability by blocking oxidative degradation sites. The electron-withdrawing effect also enhances sulfonamide acidity, which may influence target binding .
Physicochemical Properties
- Solubility : The pyrrolidine and TZD groups in the target compound may enhance aqueous solubility compared to purely aromatic analogs like 3-chloro-N-phenyl-phthalimide .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what factors critically influence reaction yields?
The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the pyrrolidine-dioxothiazolidine core via cyclization reactions, as described for analogous thiazolidinone derivatives (e.g., using ethanol/piperidine at 0–5°C for 2 hours) .
- Step 2 : Introduction of the 3-fluorobenzenesulfonamide moiety via nucleophilic substitution or coupling reactions, similar to methods used for sulfonamide-functionalized pyridones (e.g., using benzenesulfonyl chloride in pyridine with DMAP catalysis) .
- Critical parameters : Temperature control (±5°C) during cyclization, stoichiometric ratios of sulfonating agents, and purification via column chromatography (e.g., petroleum ether/ethyl acetate systems) .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?
- 1H/13C NMR : Identify the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons, J = 8–10 Hz for F-coupled splitting) and the dioxothiazolidine carbonyl (δ 170–175 ppm in 13C) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and thiazolidinone C=O (~1680 cm⁻¹) .
- HRMS : Validate molecular ion peaks with isotopic patterns consistent with fluorine (m/z +19.99 for [M+H]⁺) .
Advanced Research Questions
Q. How can discrepancies between computational docking predictions and experimental binding affinity data be addressed for this compound?
- Issue : Computational models may underestimate steric effects of the pyrrolidine-dioxothiazolidine core or fluorine's electronic impact.
- Resolution :
- Perform molecular dynamics simulations to account for conformational flexibility in the ligand-receptor complex .
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics, which clarifies entropy/enthalpy contributions missed in docking .
- Compare with structurally similar fluorosulfonamides (e.g., WZ4003 derivatives) to identify trends in fluorine’s role in binding .
Q. What strategies improve regioselectivity during nucleophilic substitutions on the dioxothiazolidine ring under varying pH conditions?
- Challenge : The dioxothiazolidine ring’s electron-deficient carbonyl groups can lead to competing reaction pathways.
- Solutions :
- Use pH-controlled conditions : Basic media (pH >10) favor deprotonation of the sulfonamide NH, directing nucleophiles to the thiazolidinone carbonyl .
- Employ protecting groups (e.g., tert-butyloxycarbonyl) for the pyrrolidine nitrogen to prevent unwanted side reactions .
- Optimize solvent polarity (e.g., DMF for polar transition states) to stabilize intermediates, as demonstrated in pyridone sulfonamide syntheses .
Q. How do oxidation and reduction pathways of the sulfonamide and thiazolidinone moieties affect compound stability in biological assays?
- Oxidation : The sulfonamide group can form sulfonic acid derivatives under strong oxidative conditions (e.g., H₂O₂/KMnO₄), reducing bioavailability. Stability tests in simulated gastric fluid (pH 1.2) are recommended .
- Reduction : LiAlH₄ may reduce the dioxothiazolidine carbonyl to a secondary alcohol, altering bioactivity. Use NaBH₄ in ethanol at 0°C for selective reductions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data between theoretical calculations (e.g., ACD/Labs Percepta) and experimental measurements?
- Root cause : Predictive models may not account for crystal packing effects or polymorphic forms.
- Methodology :
- Perform powder X-ray diffraction (PXRD) to identify dominant crystalline phases .
- Use Hansen solubility parameters to refine solvent selection (e.g., DMSO for high polarity) .
- Compare with structurally related compounds (e.g., 3-fluorobenzenesulfonamide derivatives) to benchmark experimental values .
Application-Oriented Questions
Q. What in vitro assays are most suitable for evaluating this compound’s inhibitory activity against protein targets like kinases or phosphatases?
- Kinase assays : Use TR-FRET-based kinase inhibition assays (e.g., LanthaScreen™) with ATP concentrations adjusted to Km values .
- Phosphatase assays : Employ pNPP hydrolysis assays with recombinant enzymes (e.g., PTP1B) and IC50 determination via non-linear regression .
- Control compounds : Include SU11274 (a benzenesulfonamide kinase inhibitor) for comparative activity profiling .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.